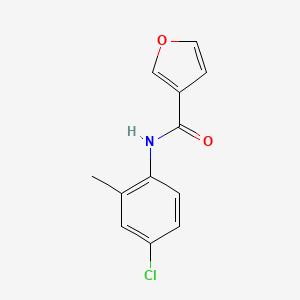
N-(4-methylcyclohexyl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylcyclohexyl)cyclobutanecarboxamide, also known as PX-3, is a chemical compound that has been studied for its potential pharmacological properties. This compound belongs to the class of cyclohexylamines and has been found to have some interesting effects on the central nervous system. The purpose of
作用机制
N-(4-methylcyclohexyl)cyclobutanecarboxamide works by binding to and modulating the activity of certain receptors in the brain, including the dopamine D2 and serotonin 5-HT2A receptors. This leads to changes in the release and uptake of neurotransmitters, which can affect mood, motivation, and reward. N-(4-methylcyclohexyl)cyclobutanecarboxamide has also been found to have some effects on other neurotransmitter systems, such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)cyclobutanecarboxamide has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release and uptake, changes in gene expression, and changes in brain structure and function. These effects can lead to changes in behavior, mood, and cognition. N-(4-methylcyclohexyl)cyclobutanecarboxamide has also been found to have some effects on peripheral organs, such as the heart and liver.
实验室实验的优点和局限性
N-(4-methylcyclohexyl)cyclobutanecarboxamide has some advantages for lab experiments, including its relatively specific effects on certain receptors and neurotransmitter systems. However, it also has some limitations, such as its complex synthesis method and potential toxicity. Careful attention to safety precautions and proper dosing is required when working with N-(4-methylcyclohexyl)cyclobutanecarboxamide in the lab.
未来方向
There are several future directions for research on N-(4-methylcyclohexyl)cyclobutanecarboxamide. One area of interest is its potential use in treating addiction and other psychiatric disorders. Another area of interest is its effects on brain structure and function, which could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to better understand the mechanism of action of N-(4-methylcyclohexyl)cyclobutanecarboxamide and its effects on other neurotransmitter systems. Finally, more research is needed to explore the potential side effects and toxicity of N-(4-methylcyclohexyl)cyclobutanecarboxamide, particularly in humans.
合成方法
N-(4-methylcyclohexyl)cyclobutanecarboxamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of cyclobutanone with methylcyclohexylamine to form N-(4-methylcyclohexyl)cyclobutanone. This intermediate product is then reduced using sodium borohydride to form N-(4-methylcyclohexyl)cyclobutanecarboxamide, which is the final product. The synthesis of N-(4-methylcyclohexyl)cyclobutanecarboxamide is a complex process that requires careful attention to detail and safety precautions.
科学研究应用
N-(4-methylcyclohexyl)cyclobutanecarboxamide has been studied for its potential pharmacological properties, particularly its effects on the central nervous system. It has been found to have some interesting effects on the dopamine and serotonin systems, which are involved in regulating mood, motivation, and reward. N-(4-methylcyclohexyl)cyclobutanecarboxamide has also been studied for its potential use in treating addiction and other psychiatric disorders.
属性
IUPAC Name |
N-(4-methylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-5-7-11(8-6-9)13-12(14)10-3-2-4-10/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAXEZDONLDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclobutanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7475755.png)











